3-chloro-N-(4-ethoxyphenyl)propanamide
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Overview
Description
3-chloro-N-(4-ethoxyphenyl)propanamide is an organic compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . It is characterized by the presence of a chloro group, an ethoxyphenyl group, and a propanamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-ethoxyphenyl)propanamide typically involves the reaction of 4-ethoxyaniline with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:
[ \text{4-ethoxyaniline} + \text{3-chloropropionyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely follows similar principles as the laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-ethoxyphenyl)propanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Hydrolysis: Formation of 4-ethoxyaniline and 3-chloropropanoic acid.
Oxidation and Reduction: Formation of N-oxides or amines, respectively.
Scientific Research Applications
3-chloro-N-(4-ethoxyphenyl)propanamide is used in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-ethoxyphenyl)propanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and ethoxyphenyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(4-methoxyphenyl)propanamide: Similar structure but with a methoxy group instead of an ethoxy group.
3-chloro-N-(4-ethoxyphenyl)butanamide: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness
3-chloro-N-(4-ethoxyphenyl)propanamide is unique due to the presence of both chloro and ethoxyphenyl groups, which confer specific chemical reactivity and biological activity. The ethoxy group can enhance lipophilicity, potentially improving membrane permeability and bioavailability compared to similar compounds .
Properties
IUPAC Name |
3-chloro-N-(4-ethoxyphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-2-15-10-5-3-9(4-6-10)13-11(14)7-8-12/h3-6H,2,7-8H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPVRXZDDYKNEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404058 |
Source
|
Record name | 3-chloro-N-(4-ethoxyphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19314-15-9 |
Source
|
Record name | 3-chloro-N-(4-ethoxyphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-CHLORO-PARA-PROPIONOPHENETIDIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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